molecular formula C24H30N6O2 B2367822 2-(4-(3-(4-benzylpiperazin-1-yl)-3-oxopropyl)-3,5-dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidin-4(3H)-one CAS No. 1170615-77-6

2-(4-(3-(4-benzylpiperazin-1-yl)-3-oxopropyl)-3,5-dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidin-4(3H)-one

Cat. No. B2367822
CAS RN: 1170615-77-6
M. Wt: 434.544
InChI Key: QNKYWNKAHRGDRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a complex organic molecule that contains several functional groups, including a benzylpiperazine, a pyrazole, and a pyrimidinone . These groups are common in many pharmaceuticals and could suggest potential biological activity.


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The benzylpiperazine would provide a basic nitrogen atom, while the pyrazole and pyrimidinone rings would contribute to the compound’s aromaticity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as its polarity, solubility, and stability would be influenced by the functional groups present in the molecule .

Scientific Research Applications

Anticancer and Anti-inflammatory Properties

Pyrazolopyrimidine derivatives have been synthesized and evaluated for their potential as anticancer and anti-inflammatory agents. These compounds exhibit cytotoxic activity against cancer cell lines such as HCT-116 and MCF-7, indicating their potential application in cancer treatment. Additionally, some derivatives have shown significant 5-lipoxygenase inhibition activities, suggesting their use as anti-inflammatory agents (Rahmouni et al., 2016).

Antioxidant Evaluation

Pyrazolopyridine derivatives have also been synthesized and evaluated for their antioxidant properties. These compounds can protect DNA from damage induced by oxidative stress, showcasing their utility as antioxidants in pharmaceutical formulations or as dietary supplements to mitigate oxidative damage (Gouda, 2012).

Corrosion Inhibition

Derivatives of pyrazole have been studied for their potential activity as corrosion inhibitors. A theoretical study using density functional theory (DFT) highlighted the inhibition efficiencies and reactive sites of bipyrazolic-type organic compounds, suggesting their application in protecting metals from corrosion (Wang et al., 2006).

Anti-tubercular Activity

Research on pyrazol-3-one derivatives has indicated their potential as anti-tubercular agents. Compounds with specific substituents demonstrated activity against Mycobacterium tuberculosis, highlighting their significance in developing new anti-tubercular drugs (Erkin et al., 2021).

Heterocyclic Synthesis

The utility of enaminonitriles in heterocyclic synthesis has been explored, leading to the creation of new pyrazole, pyridine, and pyrimidine derivatives. These compounds have potential applications in various fields, including pharmaceuticals and materials science, due to their diverse biological activities and chemical properties (Fadda et al., 2012).

Future Directions

Future research could involve synthesizing this compound and testing its biological activity. Given the presence of a benzylpiperazine, it could potentially have interesting pharmacological properties .

properties

IUPAC Name

2-[4-[3-(4-benzylpiperazin-1-yl)-3-oxopropyl]-3,5-dimethylpyrazol-1-yl]-4-methyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N6O2/c1-17-15-22(31)26-24(25-17)30-19(3)21(18(2)27-30)9-10-23(32)29-13-11-28(12-14-29)16-20-7-5-4-6-8-20/h4-8,15H,9-14,16H2,1-3H3,(H,25,26,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNKYWNKAHRGDRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC(=N1)N2C(=C(C(=N2)C)CCC(=O)N3CCN(CC3)CC4=CC=CC=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-(3-(4-benzylpiperazin-1-yl)-3-oxopropyl)-3,5-dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidin-4(3H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.